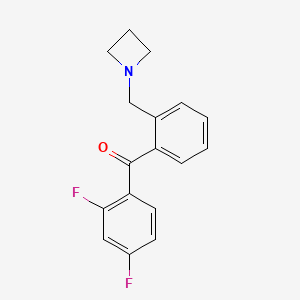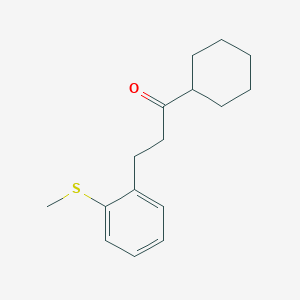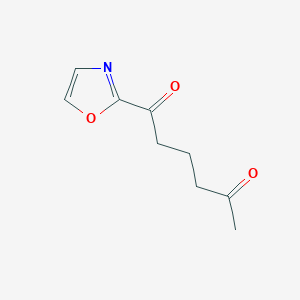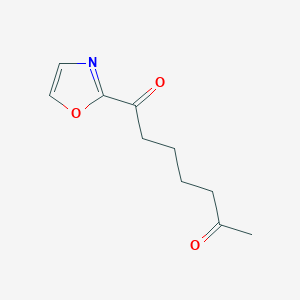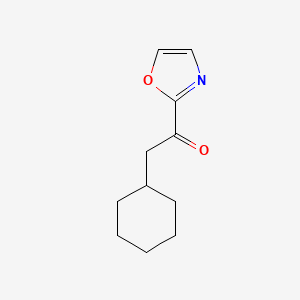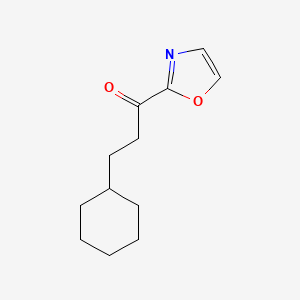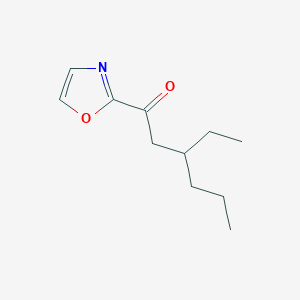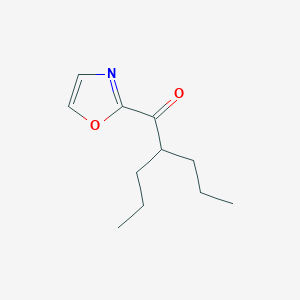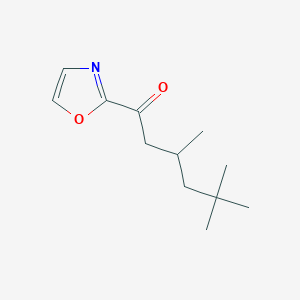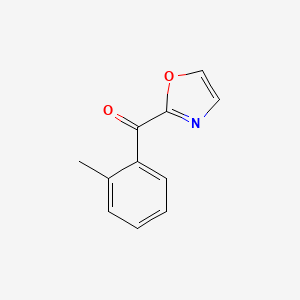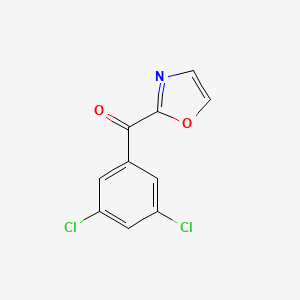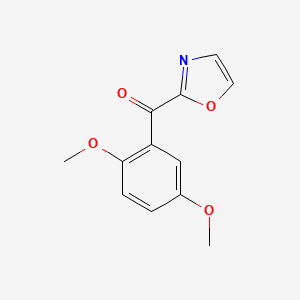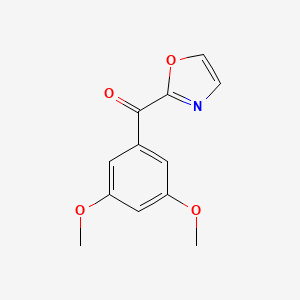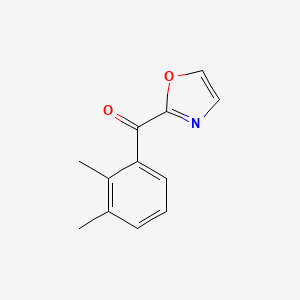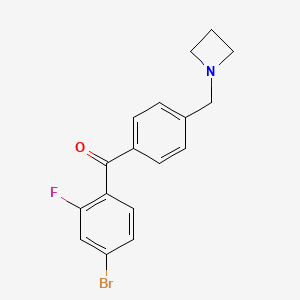
4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis in Antibiotics
4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, as part of the azetidinone family, is used in the synthesis of new classes of antibiotics. Woulfe and Miller (1985) discussed the synthesis of substituted azetidinyl oxyacetic acids, which showed significant activity against Gram-negative bacteria, highlighting the potential of such compounds in antimicrobial applications (Woulfe & Miller, 1985).
Fluorescent Stain Applications
Another research domain involving compounds similar to 4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is the development of fluorescent stains. Yoshino et al. (2010) synthesized azobenzenes, including ones with bromo groups, for use as fluorescent vital stains, demonstrating their potential in visualizing living tissues without toxicity (Yoshino et al., 2010).
Fluorescent Sensors Development
In 2019, Suman et al. designed benzimidazole/benzothiazole-based azomethines that exhibited large Stokes shifts and showed potential as fluorescent sensors for detecting certain metal ions. This research illustrates the broader application of similar compounds in sensor technology (Suman et al., 2019).
Photodynamic Therapy
Compounds structurally related to 4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone are also explored in photodynamic therapy. Pişkin et al. (2020) synthesized a zinc phthalocyanine with excellent fluorescence properties, showcasing its potential as a photosensitizer in treating cancer (Pişkin et al., 2020).
Antioxidant Properties in Natural Compounds
Research on nitrogen-containing bromophenols from marine algae, as studied by Li et al. (2012), demonstrates the antioxidant potential of such compounds. Although not directly related to 4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, this research indicates the broader scope of halogenated compounds in natural antioxidant applications (Li et al., 2012).
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOOZGJODBPIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642817 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone | |
CAS RN |
898756-87-1 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

